Geneticin, also known as G418, is a broad-spectrum aminoglycoside antibiotic that is produced by the bacterium Micromonospora rhodorangea []. It is commonly used in research laboratories as a selection agent for cells that have been genetically engineered to express the neomycin resistance gene (neo) []. Geneticin inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 30S ribosomal subunit []. This action prevents the initiation of translation and, consequently, cell growth. The selection mechanism relies on the neo gene encoding an aminoglycoside 3'-phosphotransferase (APH) enzyme, which inactivates geneticin by phosphorylation, allowing the genetically modified cells to survive and proliferate in its presence [, , ].
While the biosynthesis of geneticin is well-characterized, details on its laboratory synthesis are limited in available research. One study mentions the construction of yeast vectors carrying the kanMX4 module, derived from the Tn903 transposon, which encodes the APH enzyme responsible for geneticin resistance. This suggests a potential avenue for geneticin synthesis using engineered microbial systems [].
Geneticin functions by binding to the 30S subunit of prokaryotic ribosomes and the 40S subunit of eukaryotic ribosomes. This binding interferes with the initiation of protein synthesis, leading to cell death [, ]. In cells carrying the neo gene, the expressed APH enzyme phosphorylates geneticin, effectively neutralizing its antibiotic activity and enabling cell survival [, , ]. Recent studies have also explored geneticin's potential antiviral properties through its interaction with specific viral RNA structures, interfering with processes like ribosomal frameshifting [, ].
Determining the lethal dose of geneticin for different cell types and organisms is crucial for optimization of selection conditions. For instance, research has focused on identifying lethal doses in sugarcane [, , ], cowpea [], and the fungus Fusarium decemcellulare [], enabling efficient selection of transformed cells.
Geneticin, along with other aminoglycosides, has been used in investigating ribosomal fidelity and antibiotic resistance mechanisms [, ]. Mutants exhibiting resistance to geneticin provide insights into ribosomal structure and function, as well as potential strategies to overcome antibiotic resistance.
Geneticin has shown promising results in studies aimed at bypassing premature stop codons in mRNA, a strategy called translational bypass therapy (TBT). Research using a mouse model demonstrated geneticin's effectiveness in inducing readthrough of nonsense mutations [].
Recent research suggests potential antiviral applications of geneticin. Studies have shown that geneticin can inhibit SARS-CoV-2 replication by targeting the -1 programmed ribosomal frameshifting (PRF) signal [, ]. This finding opens avenues for developing antiviral therapies targeting conserved RNA structures.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2